molecular formula C42H42F6N6O8 B608476 Lasmiditan succinate CAS No. 439239-92-6

Lasmiditan succinate

Cat. No.: B608476
CAS No.: 439239-92-6
M. Wt: 872.8 g/mol
InChI Key: MSOIHUHNGPOCTH-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Lasmiditan succinate plays a crucial role in biochemical reactions by selectively binding to serotonin 1F receptors. This interaction inhibits the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and neurotransmitters like glutamate. The compound’s high selectivity for serotonin 1F receptors ensures minimal interaction with other receptor types, reducing the risk of adverse effects .

    Cellular Effects

    This compound influences various cellular processes, particularly in neurons. By binding to serotonin 1F receptors on trigeminal ganglion neurons, it inhibits the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission. This action helps alleviate migraine symptoms without causing vasoconstriction .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by acting as a highly selective agonist for serotonin 1F receptors. This binding inhibits the release of CGRP and glutamate, preventing neuronal sensitization and pain transmission. The compound’s ability to cross the blood-brain barrier allows it to act on both peripheral and central nervous system sites .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound has a relatively quick onset of action, making it effective for acute migraine treatment. Long-term studies have shown that this compound maintains its efficacy and safety profile over extended periods, with minimal degradation and stable cellular function .

    Dosage Effects in Animal Models

    Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively alleviates migraine symptoms without causing significant adverse effects. At higher doses, some toxic effects, such as dizziness and somnolence, have been observed .

    Metabolic Pathways

    This compound is primarily metabolized through non-CYP enzymes, with ketone reduction being the main pathway. The specific enzymes involved in its metabolism have not been fully elucidated, but it is known that monoamine oxidase and cytochrome P450 enzymes are not involved .

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues involve its ability to cross the blood-brain barrier. The compound’s lipophilic nature facilitates its distribution to both peripheral and central nervous system sites. It is primarily eliminated through ketone reduction metabolism, with minor renal involvement .

    Subcellular Localization

    This compound is localized primarily in the trigeminal ganglion neurons, where it binds to serotonin 1F receptors. This localization is crucial for its function in inhibiting the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission during migraine attacks .

    Preparation Methods

      Synthetic Routes: Lasmiditan can be synthesized through various routes. One common method involves the with .

      Reaction Conditions: The reaction typically occurs under , with the use of suitable catalysts.

      Industrial Production: Industrial-scale production methods involve optimization of reaction conditions, purification, and formulation for oral administration.

  • Chemical Reactions Analysis

      Reactions: Lasmiditan undergoes various chemical reactions, including .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction and conditions.

  • Scientific Research Applications

      Chemistry: Lasmiditan’s chemical properties make it valuable for studying and their ligands.

      Biology: Researchers explore its effects on neuronal pathways and neurotransmitter release.

      Industry: Pharmaceutical companies investigate its use in novel drug development.

  • Comparison with Similar Compounds

    • Lasmiditan stands out due to its selectivity for 5-HT1F receptors .
    • Similar Compounds:

    Properties

    IUPAC Name

    butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MSOIHUHNGPOCTH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C42H42F6N6O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10195991
    Record name Lasmiditan succinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10195991
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    872.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    439239-92-6
    Record name Lasmiditan succinate [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Lasmiditan succinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10195991
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LASMIDITAN SUCCINATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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